
(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cytotoxic Agents in Cancer Research
- Research has explored analogues of acrylamides, including (E)-3-(furan-3-yl)-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acrylamide, for their potential as broad-spectrum cytotoxic agents in cancer treatment. A study highlighted the synthesis of compound libraries to identify analogues with enhanced cytotoxicity against cancer cell lines (Tarleton et al., 2013).
Green Chemistry and Organic Synthesis
- The compound has been studied in green organic chemistry, particularly in the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide using microwave radiation. This approach utilized marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide, demonstrating the potential of eco-friendly synthesis methods (Jimenez et al., 2019).
Polymerization Research
- The compound's analogues have been investigated in the context of polymerization, particularly in the interaction between acrolein and acrylamide in anionic copolymerization. These studies provide insights into the polymerizability of acrolein influenced by the structure of amide compounds (Yamashita et al., 1984).
Viral Research
- In viral research, a novel chemical compound closely related to this compound was discovered to suppress the enzymatic activities of SARS coronavirus helicase, indicating potential applications in antiviral drug development (Lee et al., 2017).
Food Chemistry and Safety
- Studies on acrylamide and furanic compounds, which are structurally related to the compound , have been conducted to understand their formation in heat-treated foods and their potential toxicity. This research is crucial in ensuring food safety and reducing carcinogenic compounds in processed foods (Anese et al., 2013).
Material Science
- In material science, derivatives of poly(meth)acrylamides with pendent cyclic orthoester groups have been synthesized and characterized. These studies explore the aqueous solution properties and pH-dependent hydrolysis behaviors of these polymers, contributing to the development of new materials with unique properties (Du et al., 2010).
Corrosion Inhibition Research
- Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions, which is significant in industrial applications where metal preservation is crucial (Abu-Rayyan et al., 2022).
特性
IUPAC Name |
(E)-3-(furan-3-yl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-16-11-14(5-6-15(16)20-9-2-3-18(20)22)19-17(21)7-4-13-8-10-24-12-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDSBPWRCXBBRP-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=CC2=COC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)NC(=O)/C=C/C2=COC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

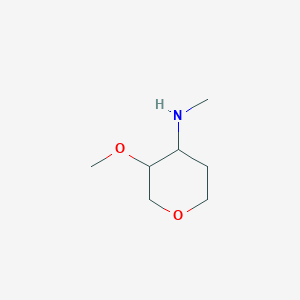
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2678158.png)
![4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2678161.png)
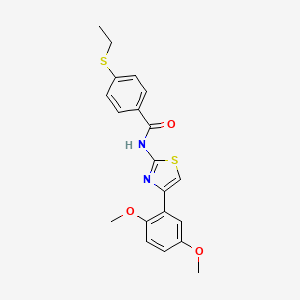
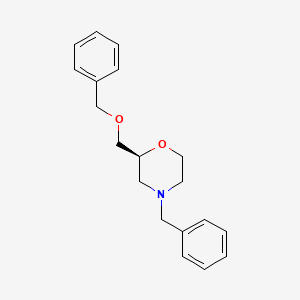
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2678164.png)
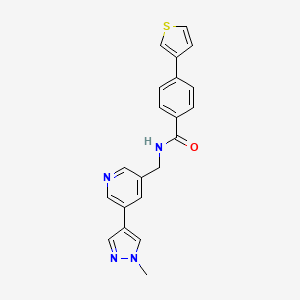

![7-Fluoro-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2678167.png)
![2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)
![ethyl 2-(8-(sec-butyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2678174.png)
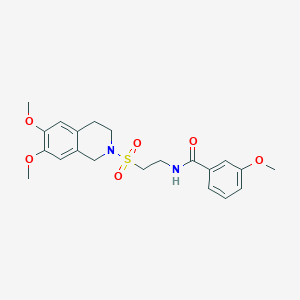
![1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2678177.png)
